N,N-dioctadecyl-1,3-propanediamine

Description

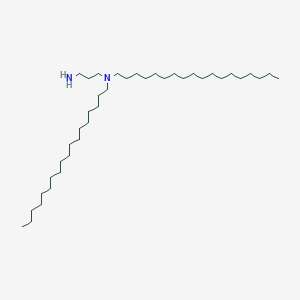

N,N-Dioctadecyl-1,3-propanediamine is a diamine compound featuring two octadecyl (C₁₈) alkyl chains attached to the nitrogen atoms of a 1,3-propanediamine backbone. Its structure imparts significant hydrophobicity, making it suitable for applications requiring lipid-like behavior, such as surfactant systems, drug delivery, or antimicrobial agents. The long alkyl chains enhance micellar stability and membrane interaction, while the amine groups enable pH-dependent reactivity and coordination chemistry [1], [2].

Properties

CAS No. |

15337-59-4 |

|---|---|

Molecular Formula |

C39H82N2 |

Molecular Weight |

579.1 g/mol |

IUPAC Name |

N',N'-dioctadecylpropane-1,3-diamine |

InChI |

InChI=1S/C39H82N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-41(39-35-36-40)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 |

InChI Key |

FDBKCXQMGWOXCF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variants

N-Dodecyl-1,3-Propanediamine

- Structure : Single dodecyl (C₁₂) chain attached to one nitrogen.

- Properties: Exhibits antimicrobial activity against Mycobacterium tuberculosis due to its ability to disrupt lipid membranes [1]. Lower hydrophobicity compared to the dioctadecyl analog, resulting in higher water solubility.

- Applications : Disinfectants, antimicrobial formulations.

N,N-Dimethyl-1,3-Propanediamine (DMAPA)

- Structure : Two methyl groups on nitrogen atoms.

- Properties :

- Applications : Intermediate in organic synthesis, corrosion inhibitors.

N,N,N′,N′-Tetramethyl-1,3-Propanediamine (TMPDA)

- Structure : Four methyl groups on both nitrogens.

- Properties: Boiling point: 145–146°C; density: 0.817 g/mL [9], [18]. Acts as a ligand in coordination chemistry (e.g., copper complexes for oxidative coupling reactions) [18]. Limited hydrophobicity compared to dioctadecyl derivatives.

Gemini and Multi-Chain Surfactants

Gemini Surfactants (e.g., VES-T)

- Structure : Two single-chain surfactants linked by a spacer.

- Properties :

- Lower critical micelle concentration (CMC) and higher surface activity than single-chain analogs.

- Temperature resistance up to 150°C, but performance declines beyond this threshold [2].

- Comparison :

- N,N-Dioctadecyl-1,3-propanediamine’s dimeric structure (two C₁₈ chains) may further reduce CMC and enhance thermal stability (>180°C) due to stronger hydrophobic interactions [2].

Tri-Cationic Surfactants

- Structure : Three single-chain surfactants linked to a central core.

- Properties :

- Superior viscoelasticity and sand-suspending capacity in fracturing fluids.

- Temperature resistance up to 180°C, attributed to multi-alkyl chain stabilization [2].

- Comparison :

- Dioctadecyl derivatives may lack the spacer group found in tri-cationic surfactants, limiting electrostatic repulsion modulation but improving lipid membrane compatibility.

Coordination Chemistry and Protonation Behavior

Schiff Base Ligands (e.g., N,N′-Bis(5-Methylsalicylidene)-2-Hydroxy-1,3-Propanediamine)

- Properties :

- Forms stable complexes with metals (logK₁ = 22.07 for H₃L ligand) [5].

- Protonation states vary with pH, influencing coordination efficiency.

- Comparison :

- This compound’s bulky alkyl chains likely hinder metal coordination, making it less suitable for catalytic applications compared to smaller analogs [5].

Protonation Constants in Ionic Media

- N,N′-Dimethyl-1,3-Propanediamine : Protonation constants (logK) are highly sensitive to ionic strength, decreasing in high NaClO₄ solutions [6].

- This compound : Expected to exhibit lower protonation affinity due to hydrophobic shielding of amine groups, reducing pH-dependent solubility.

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | CMC (mM) | Thermal Stability (°C) |

|---|---|---|---|---|---|

| This compound | ~593.10 | >300 (est.) | Insoluble | <0.1 | >180 (est.) |

| N-Dodecyl-1,3-propanediamine | ~284.50 | Not reported | Low | ~1–5 | <100 |

| DMAPA | 102.18 | 143–146 | 1e+6 mg/L | N/A | <150 |

| Gemini Surfactant (VES-T) | ~600 (est.) | Not reported | Moderate (dependent on pH) | 0.5–2 | 150–180 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.